Boc-N-methyl-O-benzyl-L-serine DCHA salt

Catalog No.
S985795
CAS No.
137238-90-5
M.F
C28H46N2O5
M. Wt
490.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-O-benzyl-L-serine DCHA salt

CAS Number

137238-90-5

Product Name

Boc-N-methyl-O-benzyl-L-serine DCHA salt

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid

Molecular Formula

C28H46N2O5

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1

InChI Key

WMRJEKWXCAQSPJ-ZOWNYOTGSA-N

SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
  • Boc-Ser(Bzl)-OH·DCHA is a derivative of the naturally occurring amino acid L-serine. It contains several modifications:

    • The amino group (NH2) at the N-terminus is protected by a Boc (tert-butyloxycarbonyl) group, making it less reactive.
    • A methyl group (CH3) is added to the nitrogen atom of the amino group, creating an N-methylated amino acid.
    • The hydroxyl group (OH) on the side chain is protected by a benzyl (CH2Ph) group.
    • The compound is a salt formed with dicyclohexylamine (DCHA).
  • This compound is a valuable building block for scientists synthesizing peptides in a lab setting [, ]. Peptides are chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes.


Molecular Structure Analysis

  • Boc-Ser(Bzl)-OH·DCHA has a complex molecular structure containing several functional groups:

    • Carboxylic acid group (COOH)
    • Amide group (CONH2)
    • Aromatic ring (from the benzyl group)
    • Aliphatic chain
  • The tert-butyl group in the Boc protection and the dicyclohexylamine salt contribute to the overall size and lipophilicity (fat-loving character) of the molecule [].


Chemical Reactions Analysis

  • A key reaction for Boc-Ser(Bzl)-OH·DCHA is its incorporation into peptides. The Boc group can be selectively removed under acidic conditions, revealing a reactive amino group ready to form a peptide bond with another amino acid [].

  • The benzyl protecting group on the side chain can also be removed under different conditions to expose the hydroxyl group, allowing for further modifications if needed during peptide synthesis [].


Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Boc-Ser(Bzl)-OH·DCHA may not be readily available due to its commercial availability as a salt.

  • However, the compound is likely a solid at room temperature and soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide [, ].

  • Boc-Ser(Bzl)-OH·DCHA itself doesn't have a known mechanism of action as it's a building block for other molecules.

  • Its significance lies in its role as a protected amino acid derivative. Once incorporated into a peptide, the peptide itself might have a specific mechanism of action depending on its amino acid sequence and structure.

  • Organic solvents used in conjunction with Boc-Ser(Bzl)-OH·DCHA often have flammability and health hazards. Always refer to the safety data sheet (SDS) for specific handling procedures.

Sequence

X

Dates

Modify: 2023-08-16

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